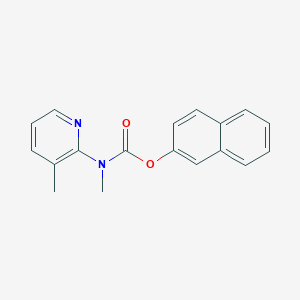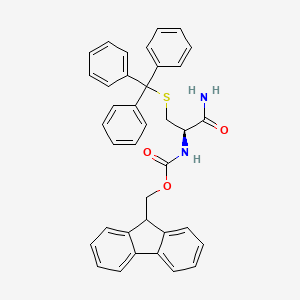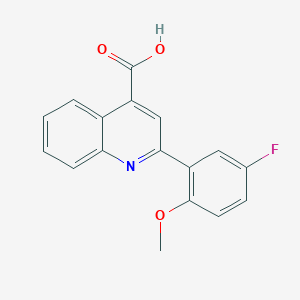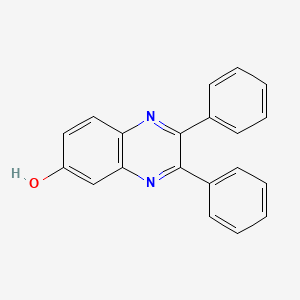
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate is a chemical compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a seven-membered azepane ring and a piperidine ring, making it a unique and interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate typically involves the formation of the azepane ring through cyclization reactions. One common method is the [1,7]-electrocyclization of suitable precursors. This process can be carried out under various conditions, including thermal or photochemical activation. The piperidine ring is then introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the azepane intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multistep synthesis starting from commercially available starting materials. The process typically includes the preparation of intermediates, followed by cyclization and functionalization steps. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azepane or piperidine derivatives.
科学研究应用
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing heterocycle similar to the azepane ring in the compound.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
2-((3-Methylpiperidin-1-yl)methyl)azepane oxalate is unique due to its combination of a piperidine and azepane ring, which provides distinct chemical and biological properties
属性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC 名称 |
2-[(3-methylpiperidin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-12-6-5-9-15(10-12)11-13-7-3-2-4-8-14-13;3-1(4)2(5)6/h12-14H,2-11H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
VCUCSPZBAFQRNX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CC2CCCCCN2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)



![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)

